2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a pyrrolidinyl group at the 6-position
Mechanism of Action
Target of Action
The compound 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrrolidine derivative . Pyrrolidine derivatives have been reported to act on various targets, including the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and several enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and immune response .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target protein and modulating its activity . The specific interaction depends on the structural features of the compound and the target protein .
Biochemical Pathways
These could include pathways related to pain perception, growth regulation, signal transduction, and immune response .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Given the range of targets that pyrrolidine derivatives can interact with, the compound could potentially have a variety of effects at the molecular and cellular level, depending on the specific target and the context of the interaction .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. Furthermore, the compound’s interaction with its targets and its overall efficacy could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular or tissue environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine
- 2-Chloro-4-methyl-6-(morpholin-1-yl)pyrimidine
- 2-Chloro-4-methyl-6-(azetidin-1-yl)pyrimidine
Uniqueness
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDLMXNXPIFFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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